
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C12H12BrFN2O It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group attached to the 1st position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 4th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tetrahydropyran-2-yl Group Introduction: The tetrahydropyran-2-yl group is attached to the 1st position of the indazole ring through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-fluoro-1-tetrahydropyran-2-yl-indazole
- 4-Bromo-1-tetrahydropyran-2-yl-indazole
Uniqueness
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of the tetrahydropyran-2-yl group further enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrFN2O |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
InChI Key |
HXJZYTLSTVBJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


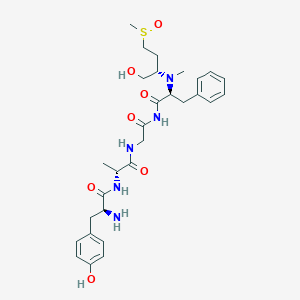
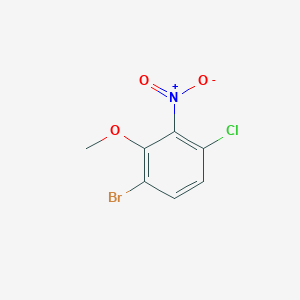
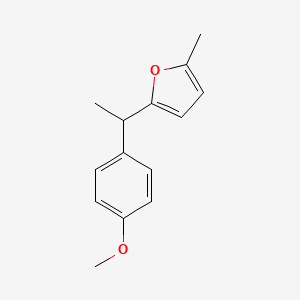
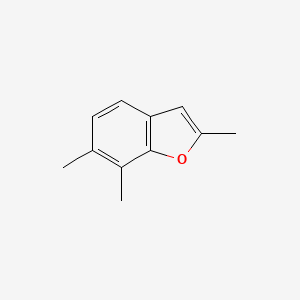
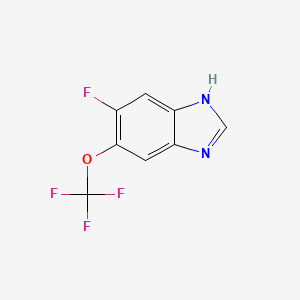
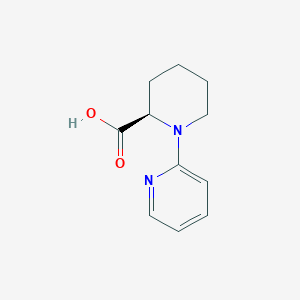
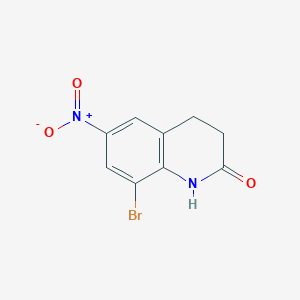
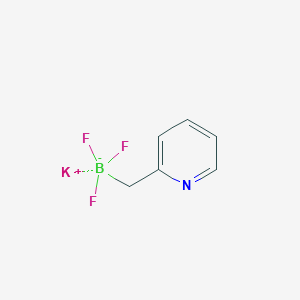
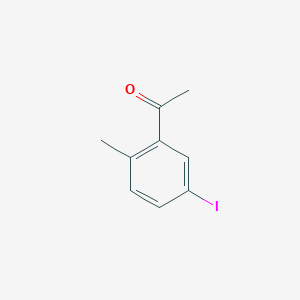
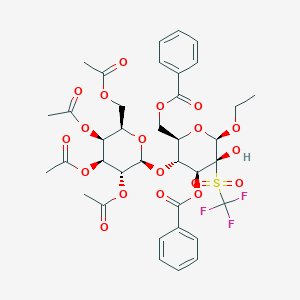
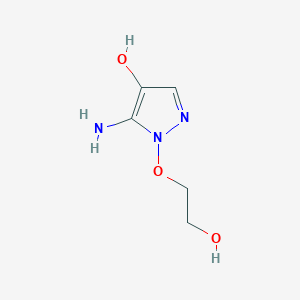

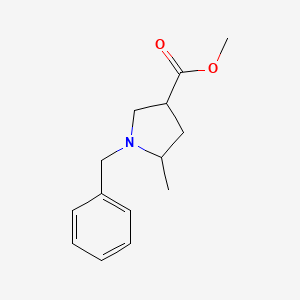
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
